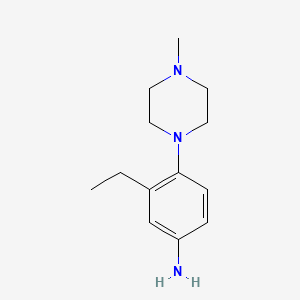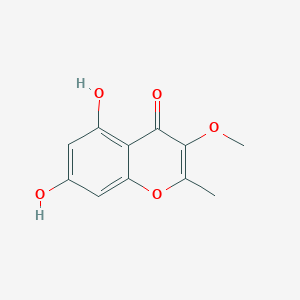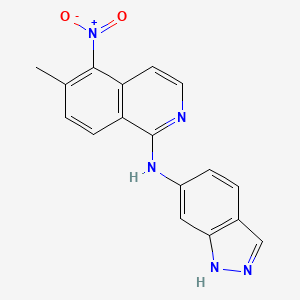
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine is a heterocyclic compound that combines the structural motifs of indazole and isoquinoline. These structures are known for their diverse biological activities and are often found in medicinal chemistry as key components of various pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine typically involves multi-step procedures that include the formation of the indazole and isoquinoline rings followed by their coupling. One common approach is the transition metal-catalyzed cyclization of appropriate precursors. For example, a Cu(OAc)2-catalyzed reaction can be used to form the indazole ring by N–N bond formation employing oxygen as the terminal oxidant . The isoquinoline ring can be synthesized via nitration and subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to minimize environmental impact and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
Mécanisme D'action
The mechanism of action of N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-methyl-1H-indazol-6-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine
- 1H-indazole-6-carboxaldehyde
- (1-methyl-1H-indazol-6-yl)methanol
Uniqueness
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine is unique due to its combination of indazole and isoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C17H13N5O2 |
|---|---|
Poids moléculaire |
319.32 g/mol |
Nom IUPAC |
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine |
InChI |
InChI=1S/C17H13N5O2/c1-10-2-5-14-13(16(10)22(23)24)6-7-18-17(14)20-12-4-3-11-9-19-21-15(11)8-12/h2-9H,1H3,(H,18,20)(H,19,21) |
Clé InChI |
RDNWNTBGUJDVOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC4=C(C=C3)C=NN4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl methanesulfonate](/img/structure/B13876796.png)
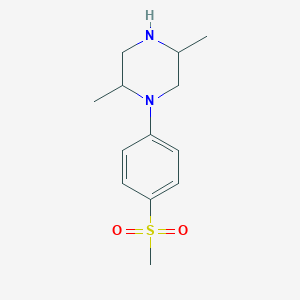
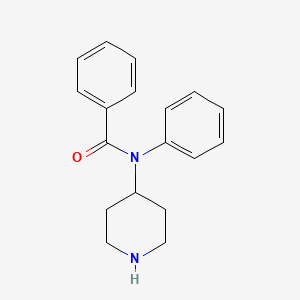
![Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13876811.png)
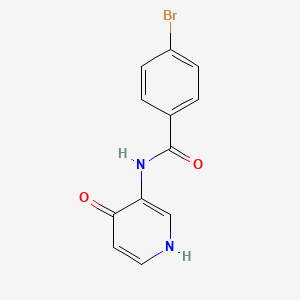


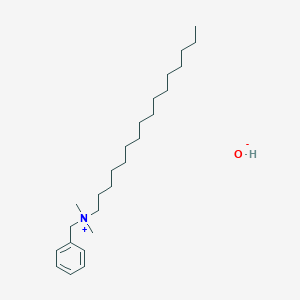
![4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)
![Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane](/img/structure/B13876872.png)


